molecular formula C22H18N2O2S B11108523 Ethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate

Ethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate

Cat. No.: B11108523
M. Wt: 374.5 g/mol
InChI Key: RPQVBANTDJHZFJ-UHFFFAOYSA-N
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Description

Ethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, two phenyl groups, and a sulfanylacetate moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate typically involves the reaction of 3-cyano-4,6-diphenylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) under reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Ethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique chemical structure. The cyano group and phenyl rings may play a role in binding to specific enzymes or receptors, leading to biological effects.

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C22H18N2O2S/c1-2-26-21(25)15-27-22-19(14-23)18(16-9-5-3-6-10-16)13-20(24-22)17-11-7-4-8-12-17/h3-13H,2,15H2,1H3

InChI Key

RPQVBANTDJHZFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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